molecular formula C8H15NO B3393515 4-[(1-Methylethyl)imino]-2-pentanone CAS No. 31411-75-3

4-[(1-Methylethyl)imino]-2-pentanone

Cat. No.: B3393515
CAS No.: 31411-75-3
M. Wt: 141.21 g/mol
InChI Key: RYFJKGWMVVZSLH-UHFFFAOYSA-N
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Description

4-[(1-Methylethyl)imino]-2-pentanone is an organic compound with the molecular formula C8H15NO It is a ketone derivative with an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylethyl)imino]-2-pentanone typically involves the reaction of suitable starting materials under specific conditions. One common method includes the condensation of 2-pentanone with isopropylamine. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient conversion and easy separation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylethyl)imino]-2-pentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines .

Scientific Research Applications

4-[(1-Methylethyl)imino]-2-pentanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Methylethyl)imino]-2-pentanone involves its interaction with molecular targets through its imine functional group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Pentanone: A simple ketone with similar structural features but lacking the imine group.

    4-[(1-Methylethyl)amino]-2-pentanone: An amine derivative with different reactivity and properties.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-propan-2-yliminopentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJKGWMVVZSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.1 Mole (5.9 g.) isopropylamine is mixed with 0.1 mole (10 g.) acetylacetone. An exothermal reaction takes place in which a yellowish, crystalline ketimine is obtained which, after one day, slowly melts and then remains liquid.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ketimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-Methylethyl)imino]-2-pentanone

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